N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a structurally complex molecule featuring a benzo[b][1,6]naphthyridine core fused with a tetrahydroquinoline system. Key structural attributes include:
- 6,9-Difluoro substituents: These electron-withdrawing groups enhance metabolic stability and influence electronic distribution within the aromatic system.
- 10-Oxo group: A ketone moiety that may participate in hydrogen bonding or affect conformational flexibility.
- Acetamide linkage: Connects the naphthyridine core to a 2-chlorophenyl group, introducing steric and electronic effects due to the ortho-chloro substitution.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-12-3-1-2-4-16(12)24-17(27)10-26-8-7-15-11(9-26)20(28)18-13(22)5-6-14(23)19(18)25-15/h1-6H,7-10H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMAHTVHTAFVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C=CC(=C3C2=O)F)F)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C15H13ClF2N2O
- Molecular Weight : 309.26 g/mol
- CAS Number : 106939-34-8
This compound belongs to the class of 1,8-naphthyridine derivatives, which have been recognized for their diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer properties. In vitro studies have demonstrated that various 1,8-naphthyridine derivatives possess cytotoxic effects against multiple cancer cell lines. For instance:
- Cytotoxicity : Some derivatives showed IC50 values as low as 0.41 µM against MIAPaCa (pancreatic cancer) and K-562 (chronic myeloid leukemia) cell lines .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Derivatives have been tested against various bacterial strains with promising results:
- Antibacterial Activity : Several synthesized naphthyridine derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory potential of 1,8-naphthyridine derivatives has also been explored. Studies indicate that these compounds can downregulate pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory activity .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:
- DNA Gyrase Inhibition : Molecular docking studies have shown that naphthyridine scaffolds can bind effectively to DNA gyrase B, a target crucial for bacterial DNA replication .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of naphthyridine derivatives:
Comparison with Similar Compounds
Target Compound
- Benzo[b][1,6]naphthyridine core : 6,9-difluoro, 10-oxo.
- Phenyl group : 2-chlorophenyl.
Analog from
2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(4-methylphenyl)acetamide :
- Core substituents : 6,7-dimethyl (electron-donating).
- Phenyl group : 4-methylphenyl.
Key Differences :
- Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to methyl groups.
- Methyl substituents may enhance steric bulk but reduce electronic effects.
- Biological Implications : Fluorinated analogs often exhibit improved membrane permeability and target binding .
Acetamide-Linked Aryl Groups: Chloro vs. Methyl vs. Dichloro
Target Compound
- Aryl group : 2-chlorophenyl (ortho-substitution).
Analog from
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide :
- Aryl group : 2,3-dichlorophenyl.
- Core: Pyrimidinone-thioacetamide (distinct from naphthyridine).
Key Differences :
Physicochemical and Spectral Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
